molecular formula C25H21NO6 B2967529 (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(3-methoxyphenyl)acetamide CAS No. 900896-21-1

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(3-methoxyphenyl)acetamide

Cat. No. B2967529
CAS RN: 900896-21-1
M. Wt: 431.444
InChI Key: MIDLVEPMLDVUOO-FMCGGJTJSA-N
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Description

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H21NO6 and its molecular weight is 431.444. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has explored the antimicrobial properties of related compounds, such as rhodanine-3-acetic acid derivatives, which demonstrated significant activity against a range of bacteria, mycobacteria, and fungi. For instance, specific derivatives showed high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as notable antibacterial activity against methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Photodynamic Therapy Applications

Studies on new zinc phthalocyanine derivatives substituted with Schiff base groups highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Synthesis and evaluation of certain 1H-inden-1-one substituted (heteroaryl)acetamide derivatives have been investigated for their anticancer activity. Among these, specific derivatives exhibited notable growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer, highlighting their potential as chemotherapeutic agents (Karaburun et al., 2018).

Antibacterial and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity. These complexes exhibit various hydrogen bonding interactions contributing to their supramolecular architectures, with implications for antibacterial applications (Chkirate et al., 2019).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-18-7-3-5-16(11-18)12-23-25(28)21-10-9-20(14-22(21)32-23)31-15-24(27)26-17-6-4-8-19(13-17)30-2/h3-14H,15H2,1-2H3,(H,26,27)/b23-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDLVEPMLDVUOO-FMCGGJTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(3-methoxyphenyl)acetamide

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